Structural Differentiation: A Unique Heterocyclic Trefoil vs. Common Oxadiazole Analogs
The target compound is distinguished by its specific trefoil architecture: a 1,3-benzodioxole, a 1,3,4-oxadiazole, and a furan ring. This contrasts with the more common analog 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, where a simple phenyl group replaces the furan . The targeted presence of a furan substituent introduces an oxygen heteroatom capable of additional hydrogen bonding and distinct π-π stacking interactions, potentially enhancing binding affinity and solubility compared to the phenyl analog [1]. This fundamental difference in the heterocyclic composition results in a completely different chemical space and target interaction profile.
| Evidence Dimension | Molecular Topology and Electronic Structure |
|---|---|
| Target Compound Data | Benzodioxole-acetamide-furan-1,3,4-oxadiazole scaffold (MW 313.26 g/mol, XLogP3 1.4[1]) |
| Comparator Or Baseline | Analog: 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, replacing the furan with a phenyl group |
| Quantified Difference | Qualitative but critical; substitution of a furan ring for a phenyl ring is not a bioisosteric replacement and alters all predicted ADME and target-binding properties. |
| Conditions | Chemoinformatics-based structural comparison in silico |
Why This Matters
For procurement, this confirms that 921923-66-2 is not a generic oxadiazole; selecting it over the phenyl analog or other in-class variants is necessary for research targeting furan-dependent interactions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 41107909. An authoritative source for molecular properties. View Source
